

Spectroscopic Data of (2-Aminopyridin-3-yl)methanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: (2-Aminopyridin-3-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(2-Aminopyridin-3-yl)methanol**, a key pyridine derivative. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. The information presented is intended to support researchers in the identification, characterization, and utilization of this compound in drug discovery and development.

Introduction

(2-Aminopyridin-3-yl)methanol (CAS No: 23612-57-9) is a valuable building block in organic synthesis, notably as an intermediate in the preparation of various pharmaceutical compounds. [1] Its chemical structure, consisting of a pyridine ring substituted with an amino group and a hydroxymethyl group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its spectroscopic data is crucial for confirming its identity and purity. This guide presents a compilation of its ^1H NMR, ^{13}C NMR, IR, and MS data.

Molecular Structure:

- Molecular Formula: $\text{C}_6\text{H}_8\text{N}_2\text{O}$ [2]
- Molecular Weight: 124.14 g/mol [2]

Spectroscopic Data

The following sections present the key spectroscopic data for **(2-Aminopyridin-3-yl)methanol**, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **(2-Aminopyridin-3-yl)methanol** is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the protons of the amino and hydroxyl groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

A representative ¹H NMR spectrum is available on ChemicalBook, although specific peak values are not detailed in the provided search results. For a structurally similar compound, (6-Aminopyridin-3-yl)methanol, the following ¹H NMR data has been reported (400 MHz, d6-DMSO): δ = 7.82 (d, J = 1.7 Hz, 1H), 7.32 (dd, J = 8.3/2.5 Hz, 1H), 6.40 (dd, J = 9.3/1.0 Hz, 1H), 5.77 (br s, 2H), 4.88 (t, J = 5.5 Hz, 1H), 4.27 (d, J = 5.5 Hz, 2H).^[3] This can be used as a reference for interpreting the spectrum of **(2-Aminopyridin-3-yl)methanol**.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Specific ¹³C NMR data for **(2-Aminopyridin-3-yl)methanol** was not found in the provided search results. However, data for the related compound 2-Aminopyridine is available and can offer some insight into the expected chemical shifts for the pyridine ring carbons.^{[4][5]}

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The absorption peaks are reported in wavenumbers

(cm⁻¹).

Functional Group	Characteristic Absorption (cm ⁻¹)
O-H Stretch (alcohol)	3550 - 3200 (broad)
N-H Stretch (amine)	3500 - 3300
C-H Stretch (aromatic)	~3030
C=C and C=N Stretch (aromatic ring)	1700 - 1500
C-O Stretch (alcohol)	1320 - 1000
C-N Stretch (amine)	1250 - 1020

A general IR absorption table provides expected ranges for the functional groups present in **(2-Aminopyridin-3-yl)methanol**.^[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For **(2-Aminopyridin-3-yl)methanol**, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Ion	Expected m/z
[M] ⁺	124.06
[M+H] ⁺	125.07

The monoisotopic mass of **(2-Aminopyridin-3-yl)methanol** is 124.0637 g/mol .^[2] In mass spectrometry, the protonated molecule [M+H]⁺ is often observed. For the related compound (6-Aminopyridin-3-yl)methanol, an [M+H]⁺ ion was observed at m/z 125.^[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-25 mg of the **(2-Aminopyridin-3-yl)methanol** sample.[4]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.[7]
- Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.
- Transfer the clear solution into a clean 5 mm NMR tube.[7]
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).[4]

Data Acquisition (^1H and ^{13}C NMR):

- Spectra are typically recorded on a 300 MHz or 400 MHz NMR spectrometer.[7]
- For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- The chemical shifts are referenced to the residual solvent peak or the internal standard.[8]

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the solid **(2-Aminopyridin-3-yl)methanol** sample in an agate mortar.[9]
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[9][10]
- Quickly and thoroughly mix the sample and KBr by grinding them together.[9]

- Place the mixture into a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[10]

Data Acquisition:

- Record a background spectrum of a pure KBr pellet.
- Place the sample pellet in the spectrometer's sample holder.
- Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).

Mass Spectrometry

Sample Preparation:

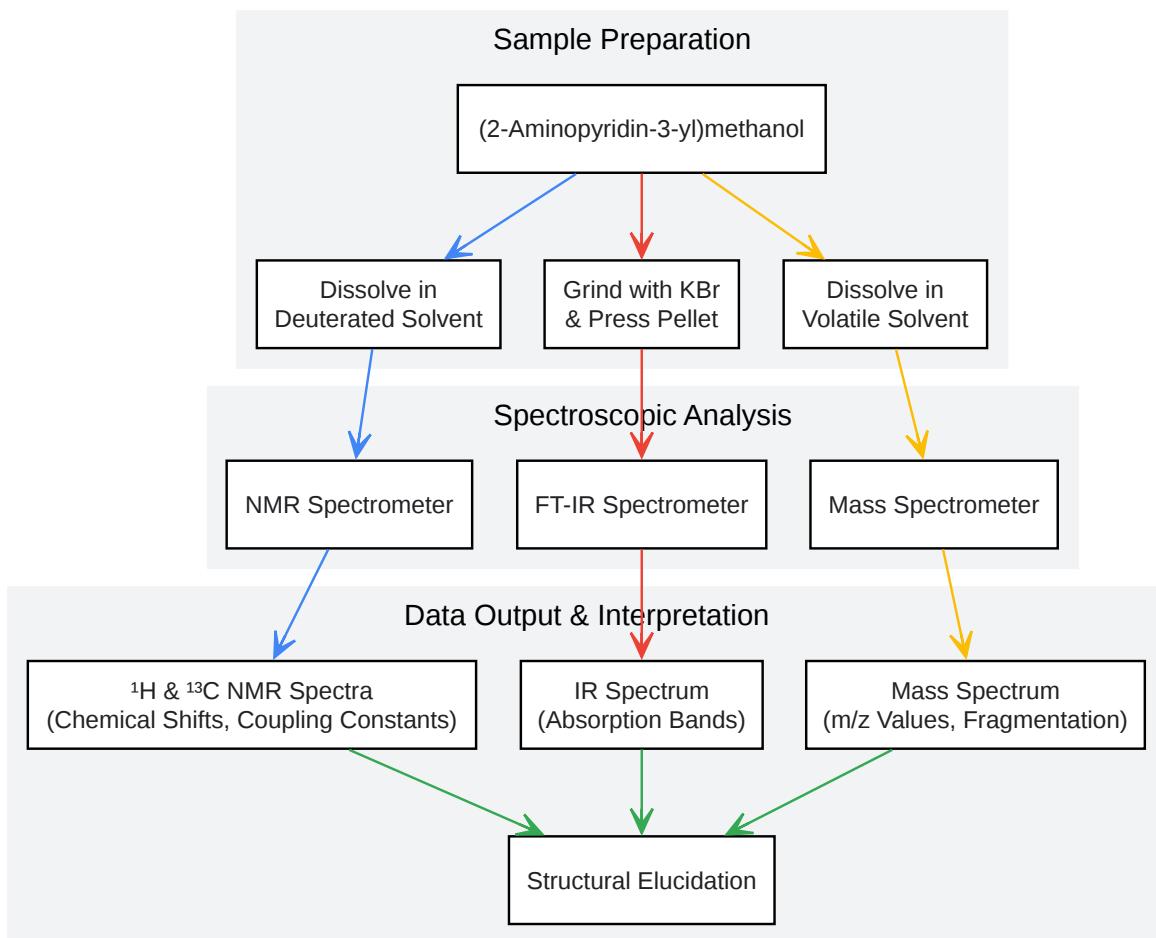
- Prepare a dilute solution of the **(2-Aminopyridin-3-yl)methanol** sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).
- In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11][12]
- The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflows and concepts related to the spectroscopic analysis of **(2-Aminopyridin-3-yl)methanol**.



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Caption: General workflow for the spectroscopic analysis of **(2-Aminopyridin-3-yl)methanol**.

Caption: Chemical structure and expected ¹H NMR signals for **(2-Aminopyridin-3-yl)methanol**.

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